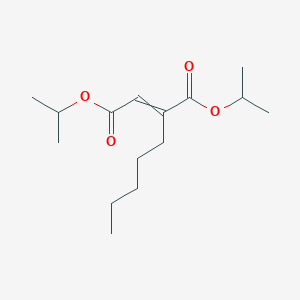
Dipropan-2-yl 2-pentylbut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 2-pentylbut-2-enedioate is a chemical compound with the molecular formula C16H28O4. It is an ester derived from 2-butenedioic acid and isopropyl alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2-pentylbut-2-enedioate typically involves the esterification of 2-butenedioic acid with isopropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2-pentylbut-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-butenedioic acid and isopropyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-butenedioic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 2-pentylbut-2-enedioate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its ester functionality.
Material Science: It is utilized in the production of polymers and other materials with specific properties.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 2-pentylbut-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-butenedioic acid and isopropyl alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dipropan-2-yl but-2-enedioate: Similar ester derived from 2-butenedioic acid and isopropyl alcohol.
Diisopropyl maleate: Another ester with similar reactivity and applications.
Uniqueness
Dipropan-2-yl 2-pentylbut-2-enedioate is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its longer carbon chain compared to similar compounds provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
389063-07-4 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
dipropan-2-yl 2-pentylbut-2-enedioate |
InChI |
InChI=1S/C15H26O4/c1-6-7-8-9-13(15(17)19-12(4)5)10-14(16)18-11(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
HWNNBGXRLQYYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


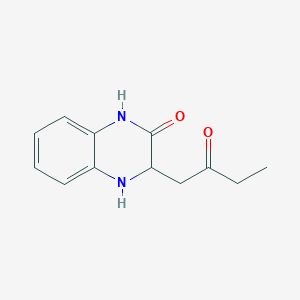
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
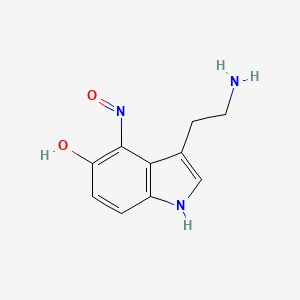
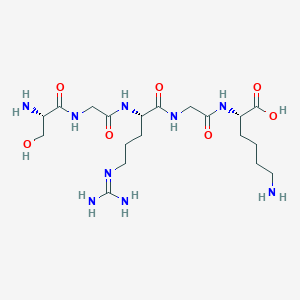

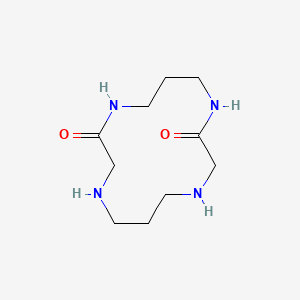
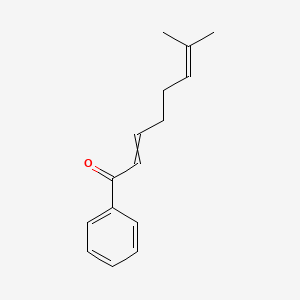
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
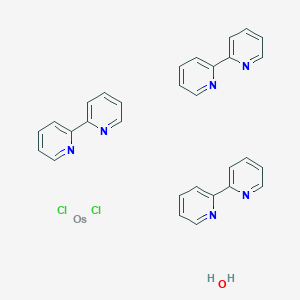
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
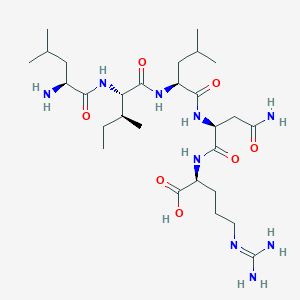
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

